molecular formula C23H13ClN2O7 B4043012 2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4043012
M. Wt: 464.8 g/mol
InChI Key: OSGGQVPABDFMDP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C23H13ClN2O7 and its molecular weight is 464.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0411285 g/mol and the complexity rating of the compound is 820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a structural resemblance to the chemical , has been the subject of detailed spectroscopic analysis. This research has provided insights into its molecular structure through IR and X-ray diffraction studies. Vibrational wavenumbers were computed using both HF and DFT methods, contributing to the understanding of molecular vibrations. The study also explored the compound's first hyperpolarizability, infrared intensities, and conducted a detailed molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. These findings are crucial for understanding the electronic properties and charge distribution within the molecule, which has implications for its reactivity and potential applications in materials science (Kumar et al., 2014).

Catalytic Activities

Research has been conducted on the catalytic activities of compounds with structural similarities, focusing on their application in reduction reactions. For instance, half-sandwich cycloruthenated complexes derived from aryloxazolines, including derivatives like 2-(4-chlorophenyl)-4,5-dihydrooxazole, have been studied for their catalytic efficiency in the reduction of nitroarene using sodium borohydride. These complexes have shown promising results in facilitating nitroarene reduction, demonstrating broad substrate compatibility and functional group tolerance. This research highlights the potential of such compounds in synthetic organic chemistry, especially in the reduction of nitro compounds to amino compounds, a key reaction in the synthesis of pharmaceuticals and chemicals (Jia et al., 2016).

Antenna-Sensitized Photorelease

Compounds utilizing the nitroindoline moiety have been explored for their potential in the controlled photorelease of bioactive molecules. The synthesis and biological evaluation of a glutamate precursor featuring a benzophenone triplet-sensitizing antenna attached to a nitroindoline core have shown that photolysis can occur with near-quantitative stoichiometry. The released glutamate efficiently activates neuronal glutamate ion channels, offering a powerful tool for studying neural pathways and potential applications in neuroscience and pharmacology (Papageorgiou et al., 2004).

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClN2O7/c24-19-4-2-1-3-17(19)20(27)12-33-23(30)13-5-10-16-18(11-13)22(29)25(21(16)28)14-6-8-15(9-7-14)26(31)32/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGQVPABDFMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(2-chlorophenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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